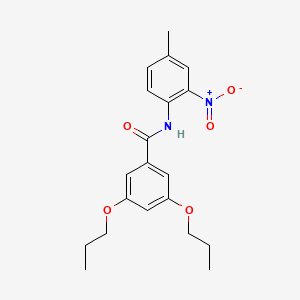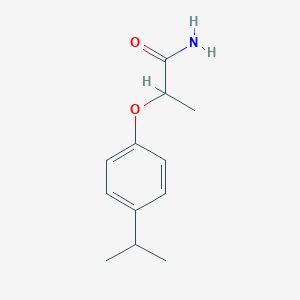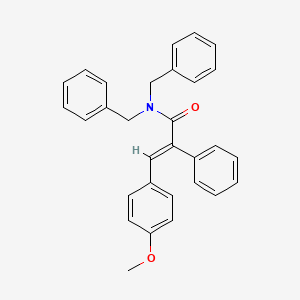
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a member of the family of N-aryl benzamides, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been shown to interact with voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has also been shown to interact with GABA-A receptors, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide inhibits the growth of cancer cells and reduces inflammation by modulating the production of cytokines and chemokines. In vivo studies have shown that N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide exhibits analgesic activity by modulating the activity of nociceptive neurons in the spinal cord. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has also been shown to exhibit anxiolytic and anticonvulsant activities by modulating the activity of GABA-A receptors in the brain.
实验室实验的优点和局限性
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through recrystallization. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide also has some limitations. It is a relatively large and complex molecule, which can limit its bioavailability and cellular uptake. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide. One area of research is the development of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide derivatives with improved bioavailability and efficacy. Another area of research is the elucidation of the molecular mechanism of action of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide, which could lead to the development of new therapeutic targets. Additionally, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide could be used as a building block for the synthesis of new functional materials with unique properties.
合成方法
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitroaniline with 3,5-dipropoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide. The synthesis of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and reaction time.
科学研究应用
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. In neuroscience, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been used as a tool to study the function of ion channels and receptors in the nervous system. In material science, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers.
属性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-4-8-26-16-11-15(12-17(13-16)27-9-5-2)20(23)21-18-7-6-14(3)10-19(18)22(24)25/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOTXHYSKITGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)

![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)
![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)